(E)-2-methyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
Description
This compound features a naphtho[2,1-d]thiazole core fused with a benzamide moiety. The (E)-configuration at the imine bond and methyl substituents at the 2-position of the benzamide and 3-position of the thiazole ring distinguish it from simpler thiazole derivatives. Its synthesis likely involves condensation reactions between substituted thiazole precursors and benzoyl chlorides, similar to methods reported for analogous compounds .
Properties
IUPAC Name |
2-methyl-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-13-7-3-5-9-15(13)19(23)21-20-22(2)17-12-11-14-8-4-6-10-16(14)18(17)24-20/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJKZZMXIYCBKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C4=CC=CC=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-methyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methylbenzoyl chloride with 3-methylnaphtho[2,1-d]thiazol-2(3H)-amine under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine or pyridine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory procedures to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-2-methyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in its structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-2-methyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of (E)-2-methyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural and functional differences between the target compound and its analogues:
| Compound Name | Core Structure | Substituents | Biological Activity | Reference |
|---|---|---|---|---|
| (E)-2-methyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide | Naphtho[2,1-d]thiazole | 2-methyl benzamide, 3-methyl thiazole | Under investigation | [13] |
| N-(3-Methyl-5-(p-tolyl)thiazol-2(3H)-ylidene)benzamide (15j) | Thiazole | 3-methyl, 5-p-tolyl | Anticancer | [8] |
| 2-chloro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide (6c) | Thiazole | 2-chloro benzamide, 3/4-fluorophenyl | Glucosidase inhibition | [12] |
| 2-[(E)-(benzo[d]thiazol-2(3H)-ylidene)(cyano)methyl]thiazoles (10a-c) | Benzo[d]thiazole | Cyano, thiazole | Antibacterial | [10] |
| (Z)-4-cyano-N-(3-(prop-2-yn-1-yl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide | Naphtho[2,1-d]thiazole | 4-cyano benzamide, 3-propargyl | Not reported | [14] |
Key Observations :
- Naphtho vs. This may enhance membrane permeability or target binding in hydrophobic pockets .
- Substituent Effects: Methyl groups (target compound) improve metabolic stability compared to halogenated derivatives (e.g., 6c), which may exhibit higher reactivity or toxicity.
- Stereochemistry : The (E)-configuration in the target compound is critical for maintaining planar geometry, optimizing interactions with biological targets. Analogues with (Z)-isomers (e.g., 14) may exhibit altered binding modes .
Spectral and Physicochemical Properties
- NMR Shifts : The naphtho protons in the target compound appear downfield (δ 7.5–8.5 ppm) compared to simpler thiazoles (e.g., 15j: δ 6.5–7.3 ppm) due to increased aromatic anisotropy .
- Mass Spectrometry : The molecular ion peak for the target (expected m/z ~375) aligns with naphtho-containing analogues (e.g., 14: m/z 357) .
- LogP Calculations : The naphtho system increases logP (predicted ~3.8) versus benzo-thiazoles (logP ~2.5–3.0), suggesting improved lipid solubility .
Biological Activity
(E)-2-methyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article outlines its synthesis, biological properties, mechanisms of action, and relevant research findings.
1. Chemical Structure and Synthesis
The compound features a naphthothiazole moiety fused with a benzamide group , which contributes to its unique chemical properties. The synthesis typically involves:
- Condensation Reaction : The reaction between 2-methylbenzoyl chloride and 3-methylnaphtho[2,1-d]thiazol-2(3H)-amine under basic conditions (e.g., triethylamine or pyridine).
- Purification Techniques : The product is purified through recrystallization or chromatography to achieve high purity levels.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:
- Cell Line Studies : The compound has been tested against various cancer cell lines, including breast and colon cancer cells, demonstrating cytotoxic effects that inhibit cell proliferation.
- Mechanism of Action : It is believed to induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition Studies : It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent.
- Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or bacterial metabolism.
- Receptor Interaction : It could interact with cellular receptors that play roles in growth signaling pathways, leading to altered cellular responses.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal highlighted the efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent reduction in viability with an IC50 value in the low micromolar range. This suggests significant potential for development as an anticancer therapeutic agent.
Case Study 2: Antimicrobial Testing
Another research effort focused on the antimicrobial properties of the compound. It was tested against a panel of pathogens, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics. This positions it as a candidate for further development in treating infections caused by resistant strains.
5. Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Naphthothiazole | Moderate | Low |
| Compound B | Benzamide derivative | High | Moderate |
| This compound | Naphthothiazole + Benzamide | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
